2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core substituted with a furan-2-ylmethyl group at position 4, a pyridin-2-yl group at position 5, and a sulfanyl-linked acetamide moiety bearing a 4-methoxyphenyl substituent. Its structure integrates heterocyclic motifs (furan, pyridine) and a methoxyphenyl group, which are associated with diverse bioactivities, including anti-inflammatory, antimicrobial, and insect olfactory modulation . The 4-methoxyphenyl group is hypothesized to enhance solubility and electronic interactions, while the pyridin-2-yl and furan groups contribute to π-π stacking and hydrogen-bonding capabilities, critical for target binding .
Properties
Molecular Formula |
C21H19N5O3S |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H19N5O3S/c1-28-16-9-7-15(8-10-16)23-19(27)14-30-21-25-24-20(18-6-2-3-11-22-18)26(21)13-17-5-4-12-29-17/h2-12H,13-14H2,1H3,(H,23,27) |
InChI Key |
RLOHHVXGDNRYOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple stepsThe final step involves the attachment of the acetamide group under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis. These methods ensure consistent quality and efficiency in producing large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different triazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives, while reduction of the triazole ring can produce triazoline derivatives .
Scientific Research Applications
2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects :
- Triazole Position 4 : Allyl or furan-2-ylmethyl groups (e.g., 6c, Target Compound) improve synthetic yield (83% vs. 50–75% for others) . Electron-withdrawing groups (e.g., trifluoromethyl in 6l) enhance thermal stability (higher melting points) .
- Pyridine Position : Pyridin-2-yl (Target Compound) vs. pyridin-3-yl (VUAA1) influences receptor selectivity (e.g., Orco activation vs. antagonism) .
- Acetamide Modifications : N-(4-Methoxyphenyl) in the Target Compound may enhance anti-exudative activity compared to unsubstituted acetamides (6c), as methoxy groups improve membrane permeability .
Research Findings and Implications
- Synthetic Optimization : The Target Compound’s furan-2-ylmethyl group may streamline synthesis (cf. allyl derivatives requiring longer reaction times) .
- Bioactivity Trends : Methoxy and furan substituents synergistically enhance anti-inflammatory and antimicrobial profiles .
- Future Directions : Structural analogs with pyridin-4-yl and chloro substitutions (e.g., 6s, 6r) warrant exploration for dual activity against inflammation and resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
